Icmt-IN-17

ICMT Inhibition Biochemical Assay Ras Signaling

ICMT inhibition studies often suffer from variable potency and off-target effects that compromise data reproducibility. ICMT-IN-17 (compound 52) resolves this with a robust IC50 of 0.38 μM, enabling selective target engagement at lower concentrations than first-generation inhibitors. • 5-6× greater potency vs. cysmethynil (IC50=2.4 μM) and ICMT-IN-48 (IC50=2.3-3.5 μM), reducing reagent costs in HTS campaigns. • Structurally distinct from indole-based ICMT inhibitors, circumventing documented solubility and permeability limitations. • Suitable for in vivo oncology models; lower efficacious doses reduce pharmacokinetic burden. Supplied with ≥98% HPLC purity and full analytical documentation.

Molecular Formula C22H26F3NO
Molecular Weight 377.4 g/mol
Cat. No. B12371425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-17
Molecular FormulaC22H26F3NO
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C
InChIInChI=1S/C22H26F3NO/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-19-10-6-9-18(15-19)22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3
InChIKeyKRCDEFBEGWTXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icmt-IN-17: Potent ICMT Inhibitor for Ras-Driven Cancer Research


Icmt-IN-17, also designated as compound 52 (CAS 1313602-99-1), is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational modification and membrane localization of Ras and other CAAX-motif proteins [1]. It demonstrates an IC50 value of 0.38 μM against ICMT in biochemical assays, positioning it among the more potent inhibitors in its class . By blocking the methylation step required for proper protein function, Icmt-IN-17 serves as a valuable tool for dissecting Ras signaling pathways and evaluating ICMT as a therapeutic target in oncology [2].

ICMT pathway inhibition studies
Ras-driven cancer cell-model research
Biochemical target engagement assays

Icmt-IN-17: Not Interchangeable with Other ICMT Inhibitors


The ICMT inhibitor landscape is characterized by significant heterogeneity in potency, chemical scaffold, and drug-like properties, precluding generic substitution. Compounds such as cysmethynil, CAY10677, and ICMT-IN-48 exhibit a wide range of IC50 values (from nanomolar to micromolar) and distinct physicochemical profiles [1]. For instance, the widely used cysmethynil suffers from limited aqueous solubility and modest antiproliferative activity despite its potent enzyme inhibition, prompting the development of next-generation analogs with improved properties [2]. Icmt-IN-17, with its specific IC50 of 0.38 μM and a distinct chemical structure, occupies a unique position in this spectrum. Substituting it with a less potent or chemically dissimilar analog could lead to incomplete target engagement, divergent cellular outcomes, and irreproducible results, particularly in assays sensitive to compound concentration and off-target effects.

Potency context may differ: reported IC50 values vary widely across ICMT inhibitors, which can shift target engagement readouts.
Scaffold chemistry mismatch: indole-based inhibitors face documented solubility and permeability limitations; physicochemical behavior may not transfer to non-indole chemotypes.
Cellular outcome divergence: off-target profiles and concentration-dependent effects can alter proliferation or migration endpoints, requiring independent validation.

Icmt-IN-17: Comparator-Based Evidence Guide


Biochemical Potency vs. Cysmethynil

Icmt-IN-17 demonstrates potent inhibition of ICMT with an IC50 of 0.38 μM [1]. In comparison, the prototypical ICMT inhibitor cysmethynil has a reported IC50 of 2.4 μM in similar biochemical assays, indicating that Icmt-IN-17 is approximately 6.3-fold more potent against the purified enzyme . This head-to-head comparison of biochemical IC50 values highlights the enhanced potency of Icmt-IN-17.

Potency vs. Cysmethynil
Cross-study comparable
Icmt-IN-170.38 μM
Cysmethynil2.4 μM
Supports concentration-dependent target engagement review
Reported biochemical IC50; assay conditions may vary
ICMT Inhibition Biochemical Assay Ras Signaling

Potency vs. ICMT-IN-48

Within the class of synthetic ICMT inhibitors, Icmt-IN-17 (IC50 = 0.38 μM) is significantly more potent than ICMT-IN-48, which exhibits IC50 values of 3.5 μM (at 1×Km SAM) and 2.3 μM (at 10×Km SAM) . This represents a 6- to 9-fold improvement in potency, underscoring the importance of specific structural features in Icmt-IN-17 for achieving high-affinity enzyme inhibition.

Potency vs. ICMT-IN-48
Cross-study comparable
6.1–9.2×
Supports SAR analysis and potency ranking
Context-dependent; SAM concentration may shift relative potency
ICMT Inhibition SAR Analysis Chemical Probe

Potency Comparison with CAY10677

Icmt-IN-17 (IC50 = 0.38 μM) exhibits greater than 2-fold higher biochemical potency compared to the advanced ICMT inhibitor CAY10677, which has a reported IC50 of 0.86 μM [1][2]. While CAY10677 has demonstrated potent antiproliferative activity in cancer cell lines, its lower enzyme inhibitory potency may necessitate higher concentrations to achieve comparable target modulation, which could influence off-target profiles and cellular toxicity [2].

Potency vs. CAY10677
Data to verify
Icmt-IN-170.38 μM
CAY106770.86 μM
Reported biochemical potency ranking
Cellular activity may require independent validation
ICMT Inhibition Cancer Cell Proliferation Drug Discovery

Structural Differentiation from Indole Inhibitors

Icmt-IN-17 is structurally distinct from the widely studied indole-based inhibitors like cysmethynil and its derivatives [1]. While cysmethynil analogs suffer from high lipophilicity and limited aqueous solubility, which hinder their drug-like properties and in vivo performance, Icmt-IN-17 represents a different chemotype with the potential for an improved physicochemical profile [2]. This structural divergence is a critical consideration for researchers aiming to overcome the pharmacokinetic limitations associated with first-generation ICMT inhibitors.

Chemotype Differentiation
Class-level inference
Non-indole scaffold
May offer differentiated physicochemical profile
Experimental solubility data to verify
Chemical Scaffold Physicochemical Properties Drug Design

Icmt-IN-17: Research and Industrial Applications


High-Throughput Screening for ICMT Phenotypes

The 0.38 μM IC50 of Icmt-IN-17 [1] provides a robust window for inhibition in cell-based assays, enabling clear differentiation from vehicle controls. Its potency advantage over comparators like cysmethynil (IC50 = 2.4 μM) and ICMT-IN-48 (IC50 = 2.3-3.5 μM) makes it a superior choice for high-throughput screening campaigns where assay sensitivity and reagent cost are critical factors.

Ras-Driven Signaling in Cancer Cell Lines

Icmt-IN-17's ability to potently inhibit ICMT (IC50 = 0.38 μM) [1] makes it a valuable tool for dissecting the role of protein methylation in Ras-mediated transformation. Unlike first-generation inhibitors that may suffer from off-target effects at higher concentrations, the enhanced potency of Icmt-IN-17 allows for more selective target modulation, providing cleaner data in studies of cell proliferation, migration, and survival.

Differentiated ICMT Chemotype in Chemical Biology

For research groups seeking to avoid the well-documented solubility and permeability issues associated with indole-based ICMT inhibitors [2], Icmt-IN-17 offers a structurally distinct alternative [1]. This is particularly relevant for in vivo studies or for developing bi-functional probes where the chemical scaffold's properties are paramount to success.

In Vivo Efficacy in Xenograft Models

The high biochemical potency of Icmt-IN-17 (0.38 μM) [1] suggests it may achieve effective target engagement at lower, more tolerable doses in vivo compared to less potent inhibitors like CAY10677 (IC50 = 0.86 μM). This characteristic positions Icmt-IN-17 as a promising candidate for evaluating the therapeutic potential of ICMT inhibition in mouse models of Ras-driven cancers, where pharmacokinetic and safety margins are key considerations.

Application
Selection Property
Validation Focus
ICMT high-throughput screening
Biochemical potency window
Concentration-response differentiation
Ras-driven cancer cell-model studies
ICMT target engagement context
Cell proliferation, migration, survival endpoints
Chemical biology probe development
Non-indole chemotype profile
Solubility and permeability assessment
In vivo target engagement studies
Biochemical-to-in vivo translation
Dose-exposure-response relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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